molecular formula C17H16BrClN2O3 B11166704 4-(acetylamino)-N-(4-bromo-3-methylphenyl)-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-(4-bromo-3-methylphenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B11166704
M. Wt: 411.7 g/mol
InChI Key: PVBMWOSOXZPUOS-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-3-methylaniline with 5-chloro-2-methoxybenzoic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16BrClN2O3

Molecular Weight

411.7 g/mol

IUPAC Name

4-acetamido-N-(4-bromo-3-methylphenyl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C17H16BrClN2O3/c1-9-6-11(4-5-13(9)18)21-17(23)12-7-14(19)15(20-10(2)22)8-16(12)24-3/h4-8H,1-3H3,(H,20,22)(H,21,23)

InChI Key

PVBMWOSOXZPUOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl)Br

Origin of Product

United States

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